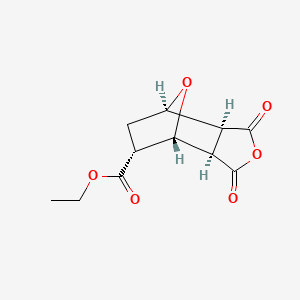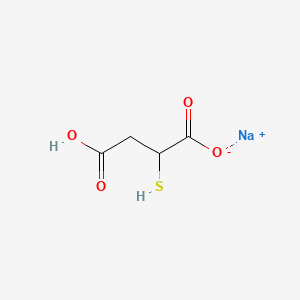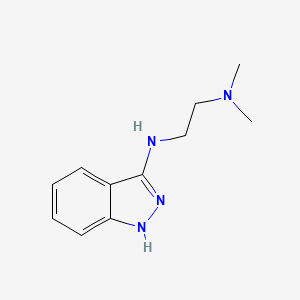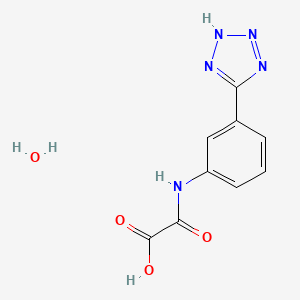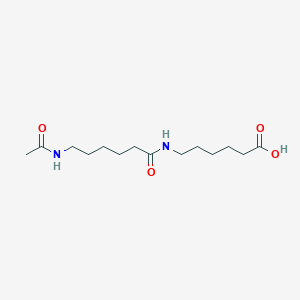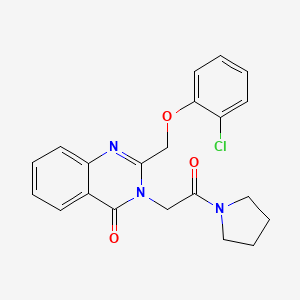
Pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. Pyrrolidine derivatives are known for their diverse biological and medicinal properties, making them significant in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine derivatives typically involves multi-step organic reactions. One common method is the copper-catalyzed intermolecular carboamination of potassium N-carbamoyl-β-aminoethyltrifluoroborates with terminal, 1,2-disubstituted, and 1,1-disubstituted vinylarenes . This reaction provides 2-arylpyrrolidines, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Pyrrolidine derivatives undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to a pyrrole ring.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogenation or alkylation of the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting agents: Alkyl halides, halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrrolidine can yield pyrrole derivatives, while reduction can produce alcohols .
科学的研究の応用
Pyrrolidine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their potential as drugs for treating various diseases, including cancer, inflammation, and viral infections.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of pyrrolidine derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, some pyrrolidine derivatives inhibit the activity of enzymes involved in DNA replication, making them potential anticancer agents .
類似化合物との比較
Similar Compounds
Similar compounds to Pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- include other pyrrolidine and quinazoline derivatives. These compounds share structural similarities and often exhibit similar biological activities.
Uniqueness
What sets Pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- apart is its specific combination of functional groups, which confer unique chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various scientific research applications .
特性
CAS番号 |
85063-13-4 |
|---|---|
分子式 |
C21H20ClN3O3 |
分子量 |
397.9 g/mol |
IUPAC名 |
2-[(2-chlorophenoxy)methyl]-3-(2-oxo-2-pyrrolidin-1-ylethyl)quinazolin-4-one |
InChI |
InChI=1S/C21H20ClN3O3/c22-16-8-2-4-10-18(16)28-14-19-23-17-9-3-1-7-15(17)21(27)25(19)13-20(26)24-11-5-6-12-24/h1-4,7-10H,5-6,11-14H2 |
InChIキー |
HJTUTSKWRCPAGH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)CN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



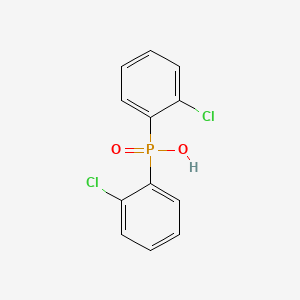
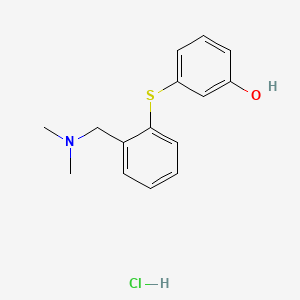
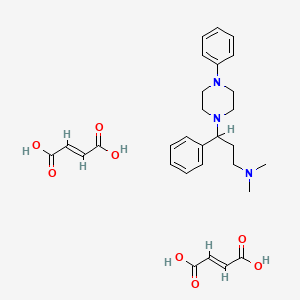
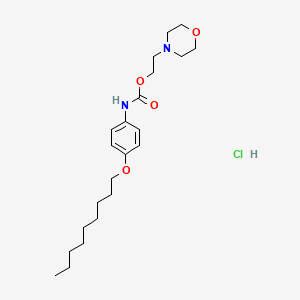
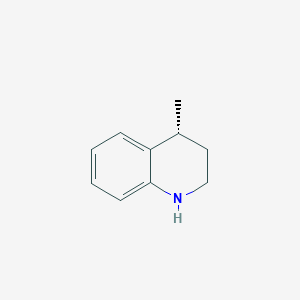

![9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12723000.png)
